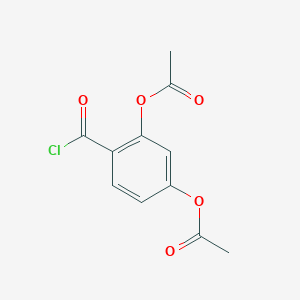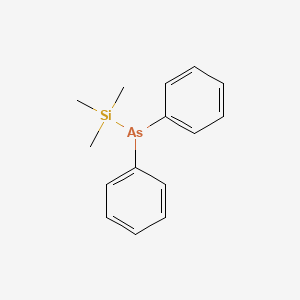
Arsine, diphenyl(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsine, diphenyl(trimethylsilyl)- is an organoarsenic compound with the molecular formula C₁₅H₁₉AsSi and a molecular weight of 302.3185 g/mol . This compound features a trimethylsilyl group bonded to an arsenic atom, which is further bonded to two phenyl groups. It is known for its unique chemical properties and applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of arsine, diphenyl(trimethylsilyl)- typically involves the reaction of diphenylarsine chloride with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme is as follows:
(C₆H₅)₂AsCl + (CH₃)₃SiCl + NEt₃ → (C₆H₅)₂AsSi(CH₃)₃ + NEt₃HCl
Analyse Des Réactions Chimiques
Arsine, diphenyl(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form using oxidizing agents such as or .
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form derivatives using reducing agents like .
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Arsine, diphenyl(trimethylsilyl)- has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the semiconductor industry for the deposition of thin films and in the production of specialized materials.
Mécanisme D'action
The mechanism by which arsine, diphenyl(trimethylsilyl)- exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form covalent bonds with sulfur-containing biomolecules , leading to the inhibition of enzyme activity and disruption of cellular processes . The trimethylsilyl group enhances the compound’s stability and facilitates its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Arsine, diphenyl(trimethylsilyl)- can be compared with other similar compounds such as triphenylarsine and trimethylsilylarsine . Unlike triphenylarsine, which has three phenyl groups attached to the arsenic atom, arsine, diphenyl(trimethylsilyl)- has two phenyl groups and one trimethylsilyl group. This structural difference imparts unique chemical properties and reactivity to the compound. Trimethylsilylarsine, on the other hand, has three trimethylsilyl groups attached to the arsenic atom, making it more volatile and reactive compared to arsine, diphenyl(trimethylsilyl)-.
Conclusion
Arsine, diphenyl(trimethylsilyl)- is a versatile organoarsenic compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable reagent in organic synthesis, biology, medicine, and industry. Further research is needed to fully explore its potential and develop safe handling and application methods.
Propriétés
Numéro CAS |
38003-95-1 |
|---|---|
Formule moléculaire |
C15H19AsSi |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
diphenyl(trimethylsilyl)arsane |
InChI |
InChI=1S/C15H19AsSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
Clé InChI |
IHIYHGCGHGYTHP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[As](C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


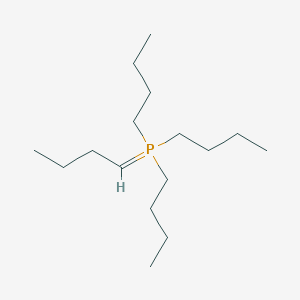
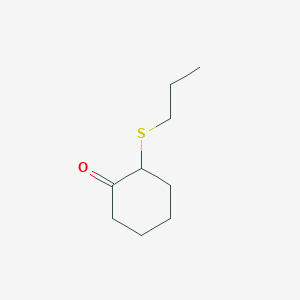
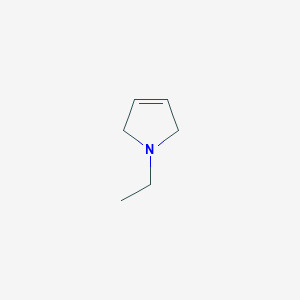
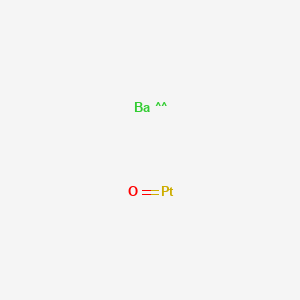
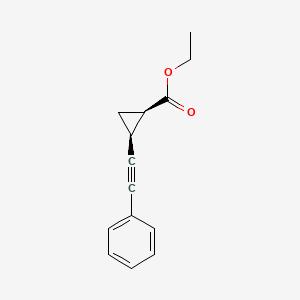

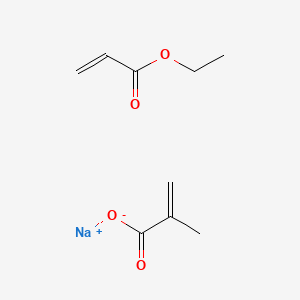
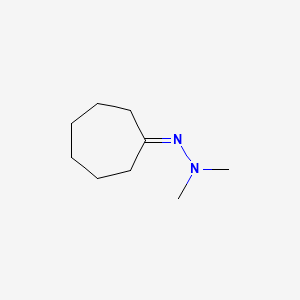
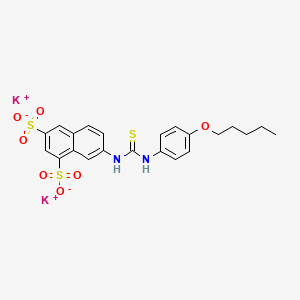
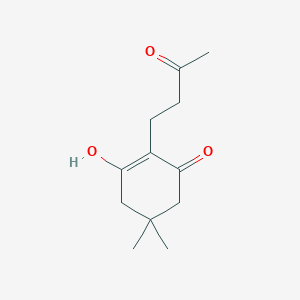
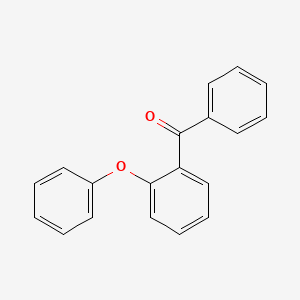
![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
